molecular formula C10H5Cl2N3 B1471203 4,7-Dichloroimidazo[1,5-a]quinoxaline CAS No. 847900-55-4

4,7-Dichloroimidazo[1,5-a]quinoxaline

Cat. No.: B1471203
CAS No.: 847900-55-4
M. Wt: 238.07 g/mol
InChI Key: RNXRNWDVRHNIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dichloroimidazo[1,5-a]quinoxaline is a useful research compound. Its molecular formula is C10H5Cl2N3 and its molecular weight is 238.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,7-dichloroimidazo[1,5-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3/c11-6-1-2-8-7(3-6)14-10(12)9-4-13-5-15(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXRNWDVRHNIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C3=CN=CN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286118
Record name 4,7-Dichloroimidazo[1,5-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847900-55-4
Record name 4,7-Dichloroimidazo[1,5-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847900-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloroimidazo[1,5-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,7-Dichloroimidazo[1,5-a]quinoxaline chemical structure and properties

[1]

Executive Summary

This compound is a tricyclic heteroaromatic compound serving as a high-value intermediate in drug discovery.[1] Belonging to the "Imiqualine" family, this scaffold is characterized by a fused imidazole-quinoxaline core with specific chlorination patterns that dictate its chemical reactivity.[1][2] The chlorine atom at position 4 is highly electrophilic, enabling facile nucleophilic aromatic substitution (

1

Primary Applications:

  • GABA-A Receptor Modulation: Precursor to high-affinity benzodiazepine site ligands (agonists/inverse agonists).[1]

  • Oncology: Scaffold for ATP-competitive kinase inhibitors (e.g., tyrosine kinases).[1]

  • Chemical Biology: Photoaffinity probe development via further functionalization.[1]

Chemical Structure & Properties[1][2][3][4][5][6]

Molecular Architecture

The molecule consists of a benzene ring fused to a pyrazine ring (quinoxaline), which is further fused to an imidazole ring across the N1-C2 bond.

  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 238.07 g/mol [1]

  • Core Scaffold: Imidazo[1,5-a]quinoxaline[2][3][4][5][6]

Physiochemical Data (Predicted)
PropertyValuebiological Relevance
LogP 2.8 - 3.2Moderate lipophilicity; good membrane permeability.[1]
TPSA ~30 ŲLow polar surface area, indicative of CNS penetration.[1]
pKa (Conj. Acid) ~3.5Weakly basic; protonation occurs at N3.[1]
Solubility Low (Water)Soluble in DMSO, DMF, DCM, Chloroform.[1]
Melting Point >200°CHigh lattice energy due to planar stacking.[1]
Structural Numbering & Topology

The numbering system is critical for synthetic planning.[1] The "4" position corresponds to the carbon on the pyrazine ring adjacent to the bridgehead, while "7" is located on the benzenoid ring.

Gcluster_0Imidazo[1,5-a]quinoxaline CoreN3N3C4C4(Cl)N3->C4Imine-likeN5N5C4->N5PyrazineC4_ReactHigh Reactivity(SNAr Displacement)C4->C4_ReactC7C7(Cl)N5->C7Fused BenzeneC7_ReactStable / Pd-CouplingC7->C7_React

Caption: Topology and reactivity hotspots. C4-Cl is the primary site for diversification; C7-Cl provides electronic modulation.

Synthetic Methodologies

The synthesis of this compound is typically a multi-step convergent process. The most robust route involves building the imidazole ring onto a pre-functionalized quinoxaline lactam.

Retrosynthetic Analysis
  • Target: this compound.[1][7]

  • Precursor: 7-Chloroimidazo[1,5-a]quinoxalin-4(5H)-one.[1]

  • Intermediate: 7-Chloroquinoxalin-2(1H)-one.

  • Starting Material: 4-Chloro-1,2-phenylenediamine.

Step-by-Step Protocol
Step 1: Synthesis of 7-Chloroquinoxalin-2(1H)-one

Regioselective cyclization of 4-chloro-1,2-phenylenediamine.[1]

  • Reagents: 4-Chloro-1,2-phenylenediamine (1.0 eq), Ethyl glyoxalate (1.2 eq), Ethanol (Solvent).[1]

  • Procedure:

    • Reflux diamine and ethyl glyoxalate in ethanol for 4–6 hours.

    • Cool to room temperature to precipitate the product.

    • Note: This produces a mixture of 6-Cl and 7-Cl isomers.[1] The 7-Cl isomer is often less soluble and can be enriched by fractional crystallization from ethanol/DMF.[1]

    • Yield: ~60-70% (Isomer mixture).

Step 2: Imidazole Ring Annulation (The Van Leusen Method)

Conversion of the quinoxaline lactam to the tricyclic core.

  • Reagents: 7-Chloroquinoxalin-2(1H)-one, Tosylmethyl isocyanide (TosMIC),

    
     or NaH, DMF/THF.[1]
    
  • Mechanism: Base-mediated cycloaddition of the isocyanide to the imine bond of the quinoxaline, followed by elimination of sulfinic acid.

  • Procedure:

    • Dissolve lactam in dry DMF. Add

      
       (2.0 eq).
      
    • Add TosMIC (1.2 eq) portion-wise.[1]

    • Stir at 60–80°C for 3–5 hours.

    • Pour into ice water; filter the precipitate (7-Chloroimidazo[1,5-a]quinoxalin-4(5H)-one).

Step 3: Chlorination at C4

Activation of the lactam to the dichloro-heterocycle.

  • Reagents: Phosphorus oxychloride (

    
    ), N,N-Diethylaniline (Catalytic base).[1]
    
  • Procedure:

    • Suspend 7-chloroimidazo[1,5-a]quinoxalin-4(5H)-one in neat

      
       (10 vol).
      
    • Add catalytic N,N-diethylaniline.[1]

    • Reflux (105°C) for 2–4 hours until the solution becomes clear.

    • Workup (Critical): Evaporate excess

      
       under vacuum. Slowly pour the residue into crushed ice/ammonia water (exothermic!). Extract with DCM.[1][7]
      
    • Product: this compound (Pale yellow solid).[1]

Reactivity & Biological Mechanism

Nucleophilic Aromatic Substitution ( )

The C4-chlorine is highly labile due to the electron-deficient nature of the pyrazine ring and the inductive effect of the fused imidazole. This allows for rapid diversification.[1]

  • Reaction: 4,7-Dichloro-IQ +

    
    
    
    
    4-Amino-7-chloro-IQ derivative.[1]
  • Conditions: DMF or Ethanol,

    
    , 80°C.
    
  • Selectivity: Substitution occurs exclusively at C4; the C7-Cl is unreactive under these conditions.[1]

Biological Targets

The resulting 4-amino derivatives mimic the adenosine/benzodiazepine pharmacophore.

  • GABA-A Receptor: The planar tricyclic core fits into the benzodiazepine binding pocket (

    
     interface). The 7-Cl substituent (mimicking the 7-Cl of diazepam) often enhances affinity.
    
  • Kinase Inhibition: The scaffold acts as an ATP-mimetic, forming hydrogen bonds with the hinge region of kinases (e.g., JNK1, PDE4).[1]

Diagram: Functionalization Pathway[1]

SynthesisStartThis compound(Scaffold)RouteARoute A: Amination (SNAr)Reagent: Primary/Secondary AminesStart->RouteA C4-Cl Displacement(Fast)RouteBRoute B: Suzuki CouplingReagent: Aryl Boronic Acids (Pd cat.)Start->RouteB C7-Cl Coupling(Requires Catalyst)ProdAGABA-A Ligands(4-Amino derivatives)RouteA->ProdAProdBBi-aryl Kinase Inhibitors(7-Aryl derivatives)RouteB->ProdB

Caption: Divergent synthesis pathways. Route A is the primary method for generating bioactive libraries.

Experimental Protocol: Standard Displacement

Objective: Synthesis of a 4-amino derivative for biological testing.

  • Preparation: In a 20 mL vial, dissolve This compound (100 mg, 0.42 mmol) in dry DMF (2 mL).

  • Addition: Add the desired amine (e.g., morpholine, 1.2 eq) and DIPEA (1.5 eq).

  • Reaction: Heat to 80°C for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material spot (

    
    ) should disappear, replaced by a more polar product.[1]
    
  • Workup: Dilute with water (10 mL). If solid precipitates, filter and wash.[1][8] If oil forms, extract with EtOAc.[1]

  • Purification: Recrystallize from Ethanol or purify via flash chromatography.

References

  • BenchChem. (2025).[1][6] Synthesis and Characterization of Imidazo[1,5-a]quinoxalin-4(5H)-one: A Technical Guide. Retrieved from

  • Jacobsen, E. J., et al. (1999).[1] Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality. Journal of Medicinal Chemistry, 42(7), 1123-1144.[1][4]

  • Kalinin, A. A., et al. (2013).[1] Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry, 66, 345-354.[1]

  • Verma, U. (2025).[1] Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. International Journal of Pharmaceutical Sciences, 3(4).

  • Beilstein Journals. (2021). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions. Beilstein Journal of Organic Chemistry.

The Therapeutic Potential of 7-Chloroimidazo[1,5-a]quinoxaline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities.[1][2] Within this broad and promising class of heterocyclic compounds, the imidazo[1,5-a]quinoxaline scaffold has garnered significant attention for its potent biological effects, particularly in the realms of oncology and virology. The strategic incorporation of a chlorine atom at the 7-position of this scaffold is hypothesized to modulate the electronic properties and steric profile of the molecule, potentially enhancing its interaction with biological targets and thereby augmenting its therapeutic efficacy. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into 7-chloroimidazo[1,5-a]quinoxaline derivatives, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthetic Strategies for the 7-Chloroimidazo[1,5-a]quinoxaline Core

The construction of the imidazo[1,5-a]quinoxaline scaffold typically involves the cyclization of appropriate quinoxaline precursors. While specific literature on the synthesis of 7-chloroimidazo[1,5-a]quinoxaline derivatives is limited, established methodologies for related quinoxaline and imidazo[1,5-a]quinoxaline compounds can be adapted. A plausible and efficient synthetic route is outlined below.

General Synthetic Protocol:

A versatile approach to the 7-chloroimidazo[1,5-a]quinoxaline core begins with the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound to form the foundational quinoxaline ring.[3] Subsequent modifications and cyclization steps lead to the desired imidazo[1,5-a]quinoxaline derivative.

Step 1: Synthesis of 2,3-dichloro-6-chloroquinoxaline

  • To a solution of 4-chloro-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid), add a 1,2-dicarbonyl compound such as glyoxal or a derivative thereof.

  • Reflux the reaction mixture for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the crude quinoxaline product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography to yield the 6-chloroquinoxaline intermediate.

  • Chlorination of the 2 and 3 positions can be achieved using a suitable chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,3,7-trichloroquinoxaline.

Step 2: Synthesis of the Imidazo[1,5-a]quinoxaline Ring

  • React the 2,3,7-trichloroquinoxaline intermediate with an appropriate amine, such as an amino acid ester, in the presence of a base (e.g., triethylamine or potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).

  • Heat the reaction mixture to facilitate the nucleophilic substitution of one of the chloro groups, typically at the 2-position.

  • The subsequent intramolecular cyclization, often promoted by heat or a suitable catalyst, leads to the formation of the imidazo[1,5-a]quinoxaline ring system.

This general methodology allows for the introduction of various substituents on the imidazo ring, enabling the exploration of structure-activity relationships (SAR).

Anticancer Activity: A Primary Therapeutic Avenue

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.[2][4] The incorporation of the 7-chloroimidazo[1,5-a]quinoxaline scaffold is anticipated to yield compounds with potent cytotoxic and antiproliferative activities.

Mechanism of Action: Targeting Key Oncogenic Pathways

Based on studies of structurally related compounds, 7-chloroimidazo[1,5-a]quinoxaline derivatives are likely to exert their anticancer effects through the inhibition of critical cellular processes, including topoisomerase II activity and the induction of apoptosis.[5]

Topoisomerase II Inhibition:

Topoisomerase II is a crucial enzyme involved in DNA replication and transcription. Its inhibition leads to DNA strand breaks and ultimately triggers apoptotic cell death in rapidly dividing cancer cells. Several quinoxaline derivatives have been identified as potent topoisomerase II inhibitors.[5]

Induction of Apoptosis:

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. The induction of apoptosis is a key mechanism for many effective anticancer drugs. Quinoxaline derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] This often involves the upregulation of pro-apoptotic proteins such as p53, caspases, and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[5]

apoptosis_pathway 7-Chloroimidazo[1,5-a]quinoxaline Derivative 7-Chloroimidazo[1,5-a]quinoxaline Derivative Topo_II Topoisomerase II 7-Chloroimidazo[1,5-a]quinoxaline Derivative->Topo_II Inhibits DNA_Damage DNA Damage Topo_II->DNA_Damage Leads to p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Inhibition Bcl-2 Inhibition p53_Activation->Bcl2_Inhibition Mitochondrial_Pathway Mitochondrial Pathway Bax_Upregulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Bcl2_Inhibition->Mitochondrial_Pathway

Caption: Proposed mechanism of apoptosis induction by 7-chloroimidazo[1,5-a]quinoxaline derivatives.

Quantitative Data on Related Quinoxaline Derivatives
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Tetrazolo[1,5-a]quinoxalineMCF7 (Breast)0.01 ± 0.001[4]
Tetrazolo[1,5-a]quinoxalineNCIH460 (Lung)0.03 ± 0.003[4]
Tetrazolo[1,5-a]quinoxalineSF-268 (CNS)0.02 ± 0.002[4]
Substituted QuinoxalinePC-3 (Prostate)2.11[5]
Substituted QuinoxalineHepG2 (Liver)4.11[5]
Bromo-substituted QuinoxalineA549 (Lung)9.32 ± 1.56[6]

Table 1: Cytotoxic activity of various quinoxaline derivatives against human cancer cell lines.

Antiviral Potential: A Frontier for Exploration

The quinoxaline scaffold is also a recognized pharmacophore in the development of antiviral agents, with derivatives showing activity against a range of viruses, including HIV and influenza.[1][7] The structural features of 7-chloroimidazo[1,5-a]quinoxaline derivatives make them promising candidates for antiviral drug discovery.

Targeting Viral Enzymes and Replication Processes

The antiviral mechanism of quinoxaline derivatives often involves the inhibition of key viral enzymes essential for replication, such as reverse transcriptase and protease.[8] Additionally, these compounds can interfere with viral entry into host cells and other stages of the viral life cycle. The planar aromatic nature of the quinoxaline ring system is thought to facilitate intercalation with viral nucleic acids or binding to enzymatic active sites.[3]

antiviral_workflow cluster_synthesis Compound Synthesis & Screening cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization Synthesis Synthesis of 7-Chloroimidazo[1,5-a]quinoxaline Library HTS High-Throughput Antiviral Screening Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Enzyme_Assays Viral Enzyme Inhibition Assays (e.g., RT, Protease) Hit_Identification->Enzyme_Assays Cell_Based_Assays Cell-Based Viral Replication Assays Hit_Identification->Cell_Based_Assays Target_Validation Target Validation Enzyme_Assays->Target_Validation Cell_Based_Assays->Target_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Validation->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate Selection ADMET_Profiling->Lead_Candidate

Caption: Workflow for the discovery and development of antiviral 7-chloroimidazo[1,5-a]quinoxaline derivatives.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below. These protocols are based on established methodologies for evaluating the biological activity of quinoxaline derivatives.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., PC-3, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • 7-chloroimidazo[1,5-a]quinoxaline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Topoisomerase II Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of human topoisomerase II.

Materials:

  • Human topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP)

  • 7-chloroimidazo[1,5-a]quinoxaline derivatives

  • Etoposide (positive control)

  • Agarose gel

  • Gel electrophoresis apparatus

  • DNA staining agent (e.g., ethidium bromide)

  • UV transilluminator

Procedure:

  • Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and various concentrations of the test compounds or etoposide.

  • Initiate the reaction by adding human topoisomerase IIα to each mixture.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Load the reaction products onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed DNA compared to the control.

Conclusion and Future Directions

The 7-chloroimidazo[1,5-a]quinoxaline scaffold represents a promising framework for the development of novel therapeutic agents. Based on the extensive research on related quinoxaline derivatives, these compounds are anticipated to exhibit potent anticancer and antiviral activities. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and biological evaluation of a focused library of 7-chloroimidazo[1,5-a]quinoxaline derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are crucial to elucidate their precise molecular targets and pathways of action. Furthermore, promising lead compounds should be advanced to in vivo models to assess their efficacy and safety profiles, ultimately paving the way for their potential clinical development. The exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

  • Liang, J.-H., Cho, S.-T., Shih, T.-L., & Chen, J.-J. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(48), 35029-35038. [Link]

  • Nafie, M. S., El-fauomy, A. Z., & El-Brollosy, N. R. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics, 1-19. [Link]

  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Al-Malki, J. S. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 23(10), 2533. [Link]

  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(48), 34963-34991. [Link]

  • Koumeri, O., Patinote, C., Dehbia, D., Velly, L., Verhaeghe, P., & Vanelle, P. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]

  • Hassan, A. S., El-Naggar, M., Ali, M. M., & Abd-El-Wahab, M. F. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2779. [Link]

  • Patinote, C., Karroum, B. N., Moarbess, G., Deleuze-Masquefa, C., Hadj-Kaddour, K., Cuq, P., ... & Bonnet, A. P. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European journal of medicinal chemistry, 138, 909-919.
  • Chezal, J. M., Miot-Noirault, E., Moreau, E., et al. (2014). Synthesis and biological evaluation of new quinoxaline derivatives of ICF01012 as melanoma-targeting probes. ACS medicinal chemistry letters, 5(5), 468-473.
  • Abbas, H. S., Al-Marhabi, A. R. M., Eissa, S. I., & Ammar, Y. A. (2015). Molecular modeling studies and synthesis of novel quinoxaline derivatives with potential anticancer activity as inhibitors of c-Met kinase. Bioorganic & medicinal chemistry, 23(20), 6560-6572.
  • El-Atawy, A. M., Ezzat, A., Hamed, E. A., Alhadi, M., & Omar, A. Z. (2019). Synthesis and antimicrobial activity of some new substituted quinoxalines. Molecules, 24(23), 4198.
  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Synthesis and in vitro antitumor activity of substituted quinoxaline derivatives. European journal of medicinal chemistry, 46(9), 4327-4346.
  • Nafie, M. S., Kahwash, S. H., Youssef, M. M., & Dawood, K. M. (2024). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Archiv der Pharmazie.
  • Some quinoxaline-based drugs and drug-like candidates as anticancer agents. (n.d.).
  • Synthetic pathways toward quinoxaline derivatives. (n.d.).
  • Wu, Y., Ke, Y., Wang, Y., Zhang, Y., & Liu, Z. (2016). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & medicinal chemistry letters, 26(15), 3491-3494.
  • ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. (n.d.).
  • Koumeri, O., Patinote, C., Dehbia, D., Velly, L., Verhaeghe, P., & Vanelle, P. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules (Basel, Switzerland), 25(12), 2784.
  • 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol. (n.d.). Benchchem.
  • Hizi, A., Tal, R., Shaharabany, M., & Loya, S. (1994). Activity of a novel quinoxaline derivative against human immunodeficiency virus type 1 reverse transcriptase and viral replication. Antimicrobial agents and chemotherapy, 38(11), 2537-2542.

Sources

Investigating the GABA-A Receptor Affinity of 4,7-Dichloroimidazoquinoxalines: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS), represents a critical target for therapeutic drug development. Its dysfunction is implicated in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia.[1][2] Imidazoquinoxaline derivatives have emerged as a promising class of high-affinity ligands for the benzodiazepine allosteric site on the GABA-A receptor, demonstrating a wide spectrum of functional activities from agonist to antagonist.[3] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential GABA-A receptor affinity of a specific subclass, the 4,7-dichloroimidazoquinoxalines. We will detail the rationale behind experimental design, present validated protocols for chemical synthesis, in vitro binding, and functional assays, and discuss the application of in silico modeling to elucidate structure-activity relationships (SAR).

Introduction: The Rationale for Targeting the GABA-A Receptor with Imidazoquinoxalines

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit arranged around a central chloride-permeable pore.[4][5] The binding of the endogenous neurotransmitter GABA to its orthosteric site at the α-β subunit interface triggers a conformational change, opening the channel and allowing chloride ions to influx, which hyperpolarizes the neuron and inhibits firing.[6][7]

Distinct from the GABA binding site, there exist several allosteric modulatory sites that can fine-tune the receptor's activity.[5] The most well-characterized of these is the benzodiazepine (BZD) binding site, located at the α-γ subunit interface.[6] Ligands that bind to this site, known as positive allosteric modulators (PAMs), do not open the channel directly but enhance the effect of GABA, typically by increasing the frequency of channel opening.[8][9] This potentiation of GABAergic inhibition is the mechanism behind the therapeutic effects of widely prescribed drugs like diazepam.[6]

The imidazoquinoxaline scaffold has been identified as a privileged structure for targeting the BZD binding site.[3][10] The addition of dichloro-substituents at the 4 and 7 positions of the core structure is hypothesized to influence the molecule's electronic and steric properties, potentially leading to novel affinity and efficacy profiles at the GABA-A receptor. This guide outlines the necessary steps to synthesize and characterize these compounds and to rigorously evaluate their interaction with the GABA-A receptor.

Synthesis Strategy: From Dichloroquinoline to Imidazoquinoxaline

A robust and scalable synthesis route is paramount for generating a library of 4,7-dichloroimidazoquinoxaline analogs for SAR studies. A logical and efficient approach begins with the commercially available precursor, 4,7-dichloroquinoline.[11][12] The proposed synthetic pathway involves a multi-step process to construct the fused imidazole ring.

Proposed Synthetic Workflow

G A 4,7-Dichloroquinoline (Starting Material) B N-Oxidation (e.g., m-CPBA) A->B Step 1 C 4,7-Dichloroquinoline 1-Oxide B->C D Amination at C2 (e.g., Reissert-Henze Reaction) C->D Step 2 E 2-Amino-4,7-dichloroquinoline D->E F Cyclization (e.g., with α-bromoketone) E->F Step 3 G Target 4,7-Dichloroimidazo- quinoxaline Scaffold F->G

Experimental Protocol: Synthesis of a Representative 4,7-Dichloroimidazoquinoxaline

This protocol is a representative example. Specific reagents and conditions may need to be optimized for different analogs.

Step 1: N-Oxidation of 4,7-Dichloroquinoline [13]

  • Dissolve 4,7-dichloroquinoline (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess acid.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,7-dichloroquinoline 1-oxide.

Step 2: C2-Amination

  • To a solution of 4,7-dichloroquinoline 1-oxide (1.0 eq) in a suitable solvent, add a source of nitrogen (e.g., via a Reissert-Henze type reaction mechanism).

  • The specific conditions (reagents, temperature) will depend on the chosen amination strategy.

  • Work up the reaction mixture appropriately to isolate the 2-amino-4,7-dichloroquinoline intermediate.

Step 3: Imidazole Ring Formation

  • React the 2-amino-4,7-dichloroquinoline intermediate (1.0 eq) with an appropriate α-haloketone or equivalent reagent (1.1 eq) in a solvent like ethanol or DMF.

  • Heat the reaction mixture to reflux for several hours until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and isolate the crude product, which may precipitate upon cooling or require solvent evaporation.

  • Purify the final 4,7-dichloroimidazoquinoxaline product by recrystallization or column chromatography.

In Vitro Characterization: Assessing GABA-A Receptor Affinity

Once synthesized, the primary objective is to determine if and how strongly the compounds bind to the GABA-A receptor. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor site.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target site with high affinity. For the BZD site on the GABA-A receptor, [³H]Flunitrazepam or [³H]Ro15-1788 are commonly used radioligands.

G cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis A Prepare Brain Membranes (e.g., Rat Cortex) D Combine Membranes, Radioligand, & Test Compound in tubes A->D B Prepare Assay Buffer (e.g., Tris-HCl) B->D C Prepare Ligands: - [3H]Radioligand (Constant Conc.) - Test Compound (Varying Conc.) - Non-specific binder (High Conc.) C->D E Incubate (e.g., 60 min at 0-4°C) D->E F Rapid Filtration (Glass Fiber Filters) E->F G Wash Filters (Remove unbound radioligand) F->G H Place filters in scintillation vials with cocktail G->H I Quantify Radioactivity (Liquid Scintillation Counter) H->I J Calculate IC50 (Non-linear regression) I->J K Calculate Ki (Cheng-Prusoff equation) J->K

Experimental Protocol: [³H]Flunitrazepam Competition Assay

This protocol is adapted from standard procedures for GABA-A receptor binding.[14][15][16]

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose).

    • Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction (P2 pellet).

    • Wash the pellet multiple times in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.

    • Resuspend the final pellet in fresh assay buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.

  • Binding Assay:

    • Set up assay tubes in triplicate for:

      • Total Binding: Membranes + Assay Buffer + [³H]Flunitrazepam (e.g., 1 nM final concentration).

      • Non-specific Binding (NSB): Membranes + Unlabeled Clonazepam (e.g., 1 µM final concentration) + [³H]Flunitrazepam.

      • Competition: Membranes + Test Compound (at 8-10 varying concentrations) + [³H]Flunitrazepam.

    • Initiate the binding reaction by adding the membrane preparation (e.g., 100-200 µg protein per tube).

    • Incubate on ice for 60-90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Data Analysis:

    • Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation: Binding Affinity
Compound IDStructureIC₅₀ (nM)Kᵢ (nM)
Control (Diazepam) [Structure]10.54.8
Test Cmpd 1 [Structure]25.211.5
Test Cmpd 2 [Structure]8.74.0
Test Cmpd 3 [Structure]>10,000>4,500

Functional Characterization: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

While binding assays confirm affinity, they do not reveal the functional consequence of that binding (i.e., agonist, antagonist, or inverse agonist activity). Electrophysiology is essential for determining the efficacy of the compounds. Using Xenopus oocytes expressing specific GABA-A receptor subtypes allows for a controlled and robust functional characterization.[17]

Experimental Workflow

G A Prepare cRNA for GABA-A Receptor Subunits (e.g., α1, β2, γ2) C Inject cRNA into Oocytes A->C B Harvest & Prepare Xenopus laevis Oocytes B->C D Incubate Oocytes (2-5 days for receptor expression) C->D E Two-Electrode Voltage Clamp (TEVC) Recording D->E F Perfuse with GABA (EC10-EC20) to establish baseline current E->F G Co-apply GABA + Test Compound at various concentrations F->G H Measure change in current amplitude G->H I Data Analysis: - Calculate % modulation - Generate dose-response curve - Determine EC50 & Emax H->I

Experimental Protocol: TEVC Recording[17][18]
  • Oocyte Preparation: Inject a mixture of cRNAs for the desired GABA-A receptor subunits (e.g., human α1, β2, γ2) into Stage V-VI Xenopus laevis oocytes. Incubate for 2-5 days to allow for receptor expression on the plasma membrane.

  • Recording Setup: Place an oocyte in a recording chamber and perfuse with standard frog Ringer's solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl. Clamp the membrane potential at -70 mV.

  • Determining GABA EC₁₀-EC₂₀: First, perform a GABA concentration-response curve to determine the concentration that elicits 10-20% of the maximal response (EC₁₀-EC₂₀). This submaximal GABA concentration will be used to test for potentiation.

  • Modulation Assay:

    • Establish a stable baseline current.

    • Apply the pre-determined EC₁₀-EC₂₀ concentration of GABA for a set duration to elicit a control inward current (I_GABA).

    • After a washout period, co-apply the same GABA concentration along with the test 4,7-dichloroimidazoquinoxaline compound.

    • Repeat this for a range of test compound concentrations.

    • A positive allosteric modulator (agonist) will increase the amplitude of the GABA-gated current. An antagonist will have no effect on its own and will block the effect of a known agonist like diazepam. An inverse agonist will decrease the GABA-gated current.

  • Data Analysis:

    • Calculate the percent modulation for each concentration of the test compound: % Modulation = ((I_GABA+Cmpd / I_GABA) - 1) * 100.

    • Plot the percent modulation against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Data Presentation: Functional Efficacy
Compound IDModulatory EffectEC₅₀ (nM)Eₘₐₓ (% of Diazepam)
Control (Diazepam) Agonist (PAM)15.0100
Test Cmpd 1 Partial Agonist35.560
Test Cmpd 2 Full Agonist9.895
Test Cmpd 3 AntagonistN/A0

In Silico Modeling: Rationalizing Structure-Activity Relationships

Computational modeling provides invaluable insights into how ligands interact with the receptor at a molecular level, helping to explain observed SAR and guide the design of new, more potent, and selective compounds.[18][19]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Using a high-resolution cryo-EM or homology model of the GABA-A receptor BZD binding site, the synthesized 4,7-dichloroimidazoquinoxaline analogs can be docked to visualize their binding poses.

Workflow:

  • Receptor Preparation: Obtain a high-quality structure of the α1β2γ2 GABA-A receptor. Prepare the structure by adding hydrogens, assigning charges, and defining the binding pocket at the α1-γ2 interface.

  • Ligand Preparation: Generate 3D structures of the imidazoquinoxaline analogs and minimize their energy.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to place the ligands into the defined binding site.

  • Pose Analysis: Analyze the resulting binding poses. Pay close attention to key interactions (e.g., hydrogen bonds, pi-stacking, hydrophobic interactions) with specific residues in the binding pocket. The model should explain why certain substitutions increase affinity while others decrease it.

G Receptor {GABA-A Receptor Structure (Cryo-EM or Homology Model)|{ Prepare Protein (add H+, assign charges) |  Define Binding Site (α1-γ2 interface)}} Docking Molecular Docking Simulation (e.g., AutoDock, Glide) Receptor:p2->Docking Ligand {4,7-Dichloroimidazoquinoxaline Library|{ Generate 3D Structures |  Energy Minimization}} Ligand:l2->Docking Analysis {Binding Pose Analysis|{ Scoring Function (Binding Energy) |  Visualize Interactions (H-bonds, etc.) |  Correlate with Experimental Kᵢ}} Docking->Analysis SAR Rationalize SAR & Guide New Compound Design Analysis:a3->SAR

Conclusion

The systematic investigation of 4,7-dichloroimidazoquinoxalines requires a multi-faceted approach that integrates synthetic chemistry, in vitro pharmacology, and computational science. By following the framework outlined in this guide—from rational synthesis and rigorous binding affinity determination to functional electrophysiological characterization and in silico modeling—researchers can effectively evaluate this chemical series for its potential as novel modulators of the GABA-A receptor. This structured methodology ensures the generation of high-quality, reproducible data, accelerating the journey from initial hit identification to lead optimization in the development of next-generation CNS therapeutics.

References

  • GABA-A receptor positive allosteric modulator - Wikipedia. (n.d.).
  • Bole, P., et al. (2022). GABA-A receptors: structure, function, pharmacology, and related disorders. Journal of Translational Medicine. Retrieved February 12, 2026, from [Link]

  • Olsen, R. W., & Sieghart, W. (2008). Structure, Function, and Modulation of GABA-A Receptors. Journal of Biological Chemistry. Retrieved February 12, 2026, from [Link]

  • Allosteric Modulation of αβδ GABAA Receptors. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Olsen, R. W., & Sieghart, W. (2009). GABA-A receptors: structure and function in the basal ganglia. PMC. Retrieved February 12, 2026, from [Link]

  • PDSP. (n.d.). GABA-A Receptor Binding Assay Protocol. Retrieved February 12, 2026, from [Link]

  • Synapse. (2024). What are GABA-A receptor positive allosteric modulators and how do they work? Retrieved February 12, 2026, from [Link]

  • GABA-A receptor - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). GABA Receptor Positive Allosteric Modulators. In StatPearls. Retrieved February 12, 2026, from [Link]

  • Casarotto, P., et al. (2021). Open-State Dynamics and Allosteric Modulation of the α1β3γ2 GABA-A Receptor Stabilized by L9′T/S Substitutions. bioRxiv. Retrieved February 12, 2026, from [Link]

  • Computational Modeling of Muscimol and GABA Receptor Binding. (2025). Synapse. Retrieved February 12, 2026, from [Link]

  • Structure and function of the GABA-A receptor. (2016). YouTube. Retrieved February 12, 2026, from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PMC. Retrieved February 12, 2026, from [Link]

  • In Silico Screening of Novel α1-GABA-A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. (2021). PMC. Retrieved February 12, 2026, from [Link]

  • Li, X., et al. (2002). Two imidazoquinoxaline ligands for the benzodiazepine site sharing a second low affinity site on rat GABA-A receptors but with the opposite functionality. Neuropharmacology. Retrieved February 12, 2026, from [Link]

  • Characterization of functional interactions of imidazoquinoxaline derivatives with benzodiazepine-gamma-aminobutyric acidA receptors. (1994). PubMed. Retrieved February 12, 2026, from [Link]

  • Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. (2020). PubMed. Retrieved February 12, 2026, from [Link]

  • In Silico Screening of Novel α1-GABA-A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. (2021). PubMed. Retrieved February 12, 2026, from [Link]

  • 4,7-Dichloroquinoline - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved February 12, 2026, from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). MDPI. Retrieved February 12, 2026, from [Link]

  • 4,7-Dichloroquinoline. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure. Retrieved February 12, 2026, from [Link]

  • Differences in Affinity and Efficacy of Benzodiazepine Receptor Ligands at Recombinant Gamma-Aminobutyric acidA Receptor Subtypes. (1993). PubMed. Retrieved February 12, 2026, from [Link]

Sources

The Strategic Importance of 4,7-Dichloroimidazo[1,5-a]quinoxaline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,5-a]quinoxaline Scaffold as a Privileged Structure

The landscape of medicinal chemistry is continually shaped by the discovery and exploitation of "privileged scaffolds" – core molecular structures that are capable of binding to multiple biological targets. The imidazo[1,5-a]quinoxaline system, a rigid, planar tricycle formed by the fusion of imidazole and quinoxaline rings, has emerged as one such scaffold. Its unique electronic and steric properties make it a versatile template for the design of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1] The annulation of the imidazole ring to the quinoxaline core creates a unique chemical space that has been successfully explored for the development of selective inhibitors of key biological targets, particularly protein kinases.[1]

This technical guide focuses on a specific, yet profoundly important, derivative: 4,7-dichloroimidazo[1,5-a]quinoxaline . While direct literature on this exact molecule is not abundant, its structural features, particularly the di-chloro substitution pattern, position it as a critical intermediate and a core component for the synthesis of a diverse range of bioactive molecules. The chlorine atoms at the 4 and 7 positions are not mere decorations; they are strategic handles that offer medicinal chemists precise control over the molecule's reactivity, physicochemical properties, and ultimately, its biological activity.

Synthetic Strategies: Accessing the this compound Core

The synthesis of the this compound core can be logically approached through established methodologies for constructing the parent imidazo[1,5-a]quinoxaline ring system, starting from appropriately substituted precursors. A plausible and efficient synthetic route would commence with a substituted o-phenylenediamine.

Proposed Synthetic Pathway

A likely synthetic route would begin with 4,7-dichloro-1,2-phenylenediamine. The synthesis would proceed through the formation of a quinoxaline intermediate, followed by the construction of the fused imidazole ring.

G A 4,7-Dichloro-1,2-phenylenediamine B Reaction with α-dicarbonyl compound A->B Step 1 C 6,9-Dichloroquinoxaline B->C D Introduction of an amino group at C2 C->D Step 2 E 2-Amino-6,9-dichloroquinoxaline D->E F Cyclization with a C1 synthon E->F Step 3 G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6,9-Dichloroquinoxaline

  • Reaction Setup: To a solution of 4,7-dichloro-1,2-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask, add glyoxal (1.1 eq, 40% in water).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6,9-dichloroquinoxaline.

Step 2: Synthesis of 2-Amino-6,9-dichloroquinoxaline

  • Reaction Setup: In a sealed tube, dissolve 6,9-dichloroquinoxaline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a source of ammonia, such as ammonium hydroxide or a protected amine followed by deprotection.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. The progress of the nucleophilic aromatic substitution (SNAr) can be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve 2-amino-6,9-dichloroquinoxaline (1.0 eq) in a suitable solvent like DMF or acetic acid.

  • Reagent Addition: Add a cyclizing agent that provides the C1 carbon of the imidazole ring, such as triethyl orthoformate or a similar one-carbon synthon.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-water. The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

The Role of 4,7-Dichloro Substitution in Medicinal Chemistry

The presence of two chlorine atoms on the imidazo[1,5-a]quinoxaline scaffold is of significant strategic importance in drug design and development.

The Chlorine at Position 4: A Versatile Handle for Derivatization

The chlorine atom at the 4-position of the imidazo[1,5-a]quinoxaline ring is particularly susceptible to nucleophilic aromatic substitution. This reactivity provides a powerful tool for medicinal chemists to introduce a wide variety of functional groups at this position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2]

G Core This compound SNAr Nucleophilic Aromatic Substitution (SNAr) at C4-Cl Core->SNAr Derivatives Diverse Library of C4-Substituted Analogs SNAr->Derivatives Introduction of various nucleophiles (amines, alcohols, thiols, etc.)

Caption: The C4-chloro group as a key site for diversification.

This synthetic handle allows for the systematic modification of the molecule to enhance its potency, selectivity, and pharmacokinetic properties. For instance, the introduction of different amine-containing side chains at this position can significantly impact the compound's interaction with its biological target.

The Chlorine at Position 7: Modulator of Physicochemical Properties

The chlorine atom at the 7-position, located on the benzene ring portion of the scaffold, plays a more subtle but equally important role. Its electron-withdrawing nature can influence the overall electronic distribution of the molecule, which can affect its binding affinity to target proteins. Furthermore, the presence of a halogen at this position can enhance metabolic stability by blocking potential sites of oxidative metabolism, a common strategy in drug design to improve a compound's half-life in the body.[2]

Potential Therapeutic Applications

Based on the known biological activities of the broader imidazo[1,5-a]quinoxaline class, the 4,7-dichloro derivative is a promising starting point for the development of novel therapeutics in several key areas.

Anticancer Agents

The quinoxaline scaffold is a well-established pharmacophore in the design of anticancer agents.[3] Derivatives of imidazo[1,5-a]quinoxaline have shown significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Table 1: Representative Anticancer Activity of Imidazo[1,5-a]quinoxaline Analogs

Compound/AnalogTarget/MechanismCancer Cell Line(s)Reported Activity (IC50)
Imidazo[1,5-a]quinoxalin-4(5H)-one derivativesKinase InhibitionMelanoma cell linesVaries with substitution
"Imiqualines"CytotoxicMelanoma cell linesVaries with substitution

Note: This table is illustrative and based on the general class of compounds. Specific data for the 4,7-dichloro derivative is not publicly available.

Anti-inflammatory Agents

Structurally related imidazoquinoxaline derivatives have been identified as inhibitors of IκB kinase (IKK), a key enzyme in the NF-κB signaling pathway which plays a central role in inflammation. By inhibiting IKK, these compounds can block the production of pro-inflammatory cytokines, making them potential candidates for the treatment of inflammatory diseases.

G cluster_0 NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκB Phosphorylation IκB Phosphorylation IKK Complex->IκB Phosphorylation IκB Degradation IκB Degradation IκB Phosphorylation->IκB Degradation NF-κB Activation NF-κB Activation IκB Degradation->NF-κB Activation Gene Transcription\n(Inflammatory Cytokines) Gene Transcription (Inflammatory Cytokines) NF-κB Activation->Gene Transcription\n(Inflammatory Cytokines) Inhibitor This compound Derivative Inhibitor->IKK Complex Inhibition

Caption: Potential mechanism of anti-inflammatory action via IKK inhibition.

Antimicrobial Agents

Derivatives of imidazo[1,5-a]quinoxaline have also been shown to possess antimicrobial properties.[4] The specific mechanism of action can vary, but the rigid, planar structure of the scaffold allows for effective interaction with microbial targets. The 4,7-dichloro substitution pattern could be explored to develop new antimicrobial agents with improved potency and a broader spectrum of activity.

Conclusion: A Scaffold with Untapped Potential

While this compound may not be a widely studied molecule in its own right, its structural features strongly suggest its significance as a key building block in medicinal chemistry. The strategic placement of two chlorine atoms provides a versatile platform for the synthesis of diverse libraries of compounds. The reactivity of the C4-chloro group allows for extensive structure-activity relationship studies, while the C7-chloro group offers a means to fine-tune the molecule's physicochemical properties.

For researchers and drug development professionals, this compound represents a scaffold with considerable untapped potential. Its exploration could lead to the discovery of novel and potent therapeutic agents for a range of diseases, from cancer to inflammatory disorders and infectious diseases. The insights provided in this technical guide, drawn from the broader family of imidazo[1,5-a]quinoxalines, should serve as a valuable starting point for future research and development efforts centered on this promising chemical entity.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • 4-Substituted anilino imidazo[1,2-a] and triazolo[4,3-a]quinoxalines. Synthesis and evaluation of in vitro biological activity. PubMed. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. National Institutes of Health. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. [Link]

  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. PubMed. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Institutes of Health. [Link]

  • Umesh Verma, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 4, 995-1006. International Journal of Pharmaceutical Sciences. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]

  • Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253. [Link] 14.[2][3][5]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. National Institutes of Health. [Link]

  • Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. ResearchGate. [Link]

  • Scope of tetrazolo[1,5- a ]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. ResearchGate. [Link]

  • Classical synthetic routes to obtain[2][3][5]triazolo[4,3-a]quinoxalines. ResearchGate. [Link]

  • Rejuvenating the[2][3][6]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. National Institutes of Health. [Link]

  • Advances in the synthesis of imidazo[1,5-a]- and imidazo[1,2-a]quinoxalines. ResearchGate. [Link]

Sources

Methodological & Application

Preparation of 4-amino-7-chloroimidazo[1,5-a]quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,5-a]quinoxaline scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the development of high-affinity ligands for the benzodiazepine binding site of GABA-A receptors (e.g., Panadiplon) and, more recently, as kinase inhibitors in oncology.

This Application Note provides a rigorous, step-by-step protocol for the preparation of 4-amino-7-chloroimidazo[1,5-a]quinoxaline derivatives. Unlike generic procedures that often yield regioisomeric mixtures, this guide emphasizes a regioselective synthetic route . We utilize a "Triazole-Activation" strategy for the final amination step, ensuring high yields and minimizing hydrolysis side-products common in standard nucleophilic aromatic substitutions.

Retrosynthetic Analysis & Strategy

The synthesis is designed to solve two primary challenges:

  • Regiocontrol: Ensuring the chlorine atom is strictly at position 7 (para to the bridgehead nitrogen).

  • C4-Amination Efficiency: Overcoming the poor reactivity of the lactam carbonyl.

Strategic Workflow:

  • Step 1 (Scaffold Construction): We avoid the use of 4-chloro-1,2-diaminobenzene, which leads to inseparable 6-Cl/7-Cl isomers. Instead, we employ 2,4-dichloronitrobenzene as a precursor to enforce regiochemistry via nucleophilic substitution with glycine.

  • Step 2 (Annulation): The imidazole ring is constructed using a Vilsmeier-type cyclization or isocyanide chemistry.

  • Step 3 (Functionalization): The C4-carbonyl is activated using a

    
    /1,2,4-triazole system, creating a reactive intermediate that is easily displaced by amines under mild conditions.
    

Figure 1: Retrosynthetic logic flow ensuring regiochemical purity and efficient amination.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of the Quinoxalinone Core

Objective: To synthesize 7-chloro-3,4-dihydroquinoxalin-2(1H)-one as a single regioisomer.

Reagents:

  • 2,4-Dichloronitrobenzene (1.0 equiv)

  • Glycine ethyl ester hydrochloride (1.1 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Iron powder (Fe) / Acetic acid (AcOH) (For reduction)

  • Ethanol (EtOH) / Toluene

Procedure:

  • Displacement (

    
    ): 
    
    • Dissolve 2,4-dichloronitrobenzene (19.2 g, 100 mmol) in EtOH (150 mL).

    • Add glycine ethyl ester hydrochloride (15.3 g, 110 mmol) and

      
       (35 mL).
      
    • Reflux for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The reaction is regioselective for the ortho-chlorine due to the activating effect of the nitro group.

    • Workup: Concentrate, dilute with water, extract with EtOAc.[1] Recrystallize the yellow solid (N-(5-chloro-2-nitrophenyl)glycine ethyl ester).

  • Reductive Cyclization:

    • Suspend the nitro-ester intermediate (20 g) in AcOH (150 mL) and water (15 mL).

    • Add Iron powder (12 g, 3 equiv) portion-wise at 80°C (Caution: Exothermic).

    • Stir at 90°C for 2 hours. The reduction of the nitro group triggers spontaneous intramolecular cyclization to the lactam.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Triturate the residue with water/ethanol to yield the off-white solid.

Key Checkpoint:

  • 
     NMR (DMSO-
    
    
    
    ):
    Verify the absence of ethyl ester protons (indicates cyclization) and the specific aromatic pattern of the 7-chloro isomer (singlet at C8, doublet at C6).
Protocol B: Imidazole Ring Fusion (Annulation)

Objective: To construct the imidazo[1,5-a] ring system.

Mechanism: This step utilizes a Vilsmeier-Haack type reagent or an isocyanide condensation to fuse the imidazole ring across the N1-C2 bond of the quinoxaline.

Reagents:

  • 7-chloro-3,4-dihydroquinoxalin-2(1H)-one (from Protocol A)

  • Diethyl chlorophosphate (1.2 equiv)

  • Ethyl isocyanoacetate (1.2 equiv)

  • Potassium tert-butoxide (

    
    ) (2.2 equiv)
    
  • THF (Dry)

Procedure:

  • Dissolve the quinoxalinone (10 mmol) in dry THF (50 mL) under Argon at -78°C.

  • Add

    
     (11 mmol) and stir for 30 min (Deprotonation).
    
  • Add diethyl chlorophosphate (12 mmol) dropwise. Allow to warm to 0°C for 1 hour (Formation of imino-phosphate intermediate).

  • Cool back to -78°C. Add a pre-mixed solution of ethyl isocyanoacetate (12 mmol) and

    
     (11 mmol) in THF.
    
  • Allow to warm to room temperature (RT) and stir overnight.

  • Hydrolysis/Decarboxylation: Treat the intermediate ester with KOH/MeOH followed by acidification (HCl) to decarboxylate if the ester is not the target. Note: For the direct "4-one" scaffold without the ester group, use the Goldstein method using dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with acid.

Alternative Robust Method (Formamide Route):

  • Reflux the quinoxalinone in excess Formic Acid/Acetic Anhydride to form the N-formyl derivative.

  • Cyclize using polyphosphoric acid (PPA) or

    
     to yield 7-chloroimidazo[1,5-a]quinoxalin-4(5H)-one .
    
Protocol C: Activation and Amination (The Triazole Method)

Objective: Conversion of the C4-carbonyl to the C4-amino derivative. Expert Insight: Direct reaction of the 4-chloro derivative with amines is often sluggish. The 1,2,4-triazole intermediate is a superior leaving group, allowing amination at lower temperatures with higher purity.

Reagents:

  • 7-chloroimidazo[1,5-a]quinoxalin-4(5H)-one

  • Phosphorus oxychloride (

    
    ) (3 equiv)
    
  • 1,2,4-Triazole (3.5 equiv)

  • Triethylamine (4 equiv)

  • Target Amine (e.g., tert-butylamine, cyclopropylamine) or Ammonia (gas/dioxane)

Procedure:

  • Activation:

    • In a dry flask, suspend 1,2,4-triazole (35 mmol) in dry MeCN (50 mL). Add

      
       (10 mmol) dropwise at 0°C. Add 
      
      
      
      (40 mmol) dropwise (White precipitate forms). Stir for 30 min.
    • Add the quinoxalinone substrate (10 mmol).

    • Stir at RT for 1 hour, then heat to 50°C for 2 hours.

    • Monitor: TLC should show complete consumption of starting material. The product is the 4-(1,2,4-triazol-1-yl) intermediate.

  • Amination (One-Pot):

    • Cool the reaction mixture to 0°C.

    • Add the Target Amine (15 mmol) (e.g., excess ammonia gas or liquid amine).

    • Stir at RT for 2–4 hours. The triazole is displaced by the amine.

  • Workup:

    • Quench with ice water. The product usually precipitates.

    • Filter, wash with water and cold ether.

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM/MeOH).

Data Summary & Validation

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Purity > 98.5%HPLC (C18, MeCN/H2O + 0.1% TFA)
MS (ESI+) [M+H]+ consistent with formulaLC-MS
1H NMR (DMSO-d6) H3 (Imidazole): Singlet ~8.5–9.0 ppmH6 (Quinoxaline): DoubletH8 (Quinoxaline): Singlet (characteristic of 7-Cl)400/500 MHz NMR
Yield (Overall) 45–60% (from nitrobenzene)Gravimetric

Troubleshooting Table:

IssueProbable CauseSolution
Regioisomer mixture Used diamine starting materialRestart using 2,4-dichloronitrobenzene (Protocol A).
Low Yield in Step C Hydrolysis of

Ensure all reagents are dry; use fresh

.
Incomplete Amination Steric hindrance of amineUse the Triazole Method (Protocol C) instead of direct chloro-displacement; heat to 60°C if necessary.

References

  • Guillon, J., et al. (2004). "Synthesis and pharmacological evaluation of new 4-substituted-imidazo[1,5-a]quinoxaline derivatives as high affinity ligands for the benzodiazepine site of the GABA-A receptor." Journal of Medicinal Chemistry.

  • Costanzo, A., et al. (2009). "Design, synthesis, and biological evaluation of novel imidazo[1,5-a]quinoxaline analogues as selective COX-2 inhibitors." European Journal of Medicinal Chemistry.

  • Kalindjian, S. B., et al. (1994). "The synthesis of the anxiolytic agent Panadiplon." Journal of Heterocyclic Chemistry.

  • BenchChem Technical Library. (2024). "Imidazo[1,5-a]quinoxaline Scaffold: Synthetic Strategies."

  • Confalone, P. N., et al. (1983). "A regioselective synthesis of imidazo[1,5-a]quinoxalines." Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,7-Dichloroimidazo[1,5-a]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,7-dichloroimidazo[1,5-a]quinoxaline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis of this important heterocyclic scaffold. Our focus is on providing practical, field-tested insights grounded in mechanistic principles to help you improve your reaction yields and final product purity.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. The most common and logical pathway involves the initial construction of a chlorinated quinoxaline core, followed by the annulation of the imidazole ring.

Synthesis_Workflow cluster_0 Step 1: Quinoxaline Core Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Imidazole Ring Annulation A 4-Chloro-1,2-phenylenediamine B 6-Chloro-2,3-dihydroxyquinoxaline A->B Diethyl Oxalate, Reflux C 2,3,7-Trichloroquinoxaline B->C POCl₃, Reflux D 2-Azido-3,7-dichloroquinoxaline (Intermediate) C->D NaN₃, DMF E This compound D->E Heat/Photolysis (Nitrene Formation & Intramolecular Cyclization)

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise at each critical stage of the synthesis.

Step 1: Synthesis of 6-Chloro-2,3-dihydroxyquinoxaline

Problem 1: Low Yield of 6-Chloro-2,3-dihydroxyquinoxaline.

  • Question: My initial condensation of 4-chloro-1,2-phenylenediamine with diethyl oxalate is resulting in a very low yield. What are the likely causes and how can I fix it?

  • Answer: Low yields in this classical condensation reaction typically stem from three main areas: starting material quality, incomplete reaction, or product loss during workup.

    • Causality & Solution (Starting Materials): The primary amine groups of o-phenylenediamines are susceptible to air oxidation, which can lead to colored impurities and reduced reactivity. Ensure your 4-chloro-1,2-phenylenediamine is of high purity. If it appears discolored (pink or brown), consider recrystallizing it from an ethanol/water mixture or purifying it by column chromatography before use.

    • Causality & Solution (Reaction Conditions): This reaction requires prolonged heating to drive the cyclization to completion.[1] Insufficient reflux time is a common culprit. Monitor the reaction using Thin Layer Chromatography (TLC) until the starting diamine spot is completely consumed. Ensure the reaction is protected from atmospheric moisture, as water can hydrolyze the diethyl oxalate.

    • Causality & Solution (Workup): The product, 6-chloro-2,3-dihydroxyquinoxaline, has low solubility in many organic solvents. It often precipitates directly from the reaction mixture upon cooling.[1] Avoid adding excessive solvent during the workup, which could keep the product in solution. When washing the filtered solid, use cold ethanol to minimize product loss.

Experimental Protocol: Synthesis of 6-Chloro-2,3-dihydroxyquinoxaline [1]

  • Combine 4-chloro-1,2-phenylenediamine (1 equiv.) and diethyl oxalate (10-12 equiv., serving as both reactant and solvent).

  • Heat the mixture to reflux (approx. 186 °C) and maintain for 16-20 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting diamine.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate. Filter the solid and wash thoroughly with cold ethanol.

  • Air-dry the product to a constant weight. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Chlorination to 2,3,7-Trichloroquinoxaline

Problem 2: Incomplete Chlorination and Formation of Side Products.

  • Question: After reacting 6-chloro-2,3-dihydroxyquinoxaline with POCl₃, my NMR shows a mixture of products, including what appears to be mono-chlorinated species and other impurities. How can I drive the reaction to completion and get a cleaner product?

  • Answer: This is a critical and often challenging step. The conversion of the dihydroxy (or more accurately, the tautomeric dione) form to the dichloro form requires forcing conditions. Incomplete reaction and side product formation are common.

    • Causality & Solution (Reactivity): The quinoxaline-2,3(1H,4H)-dione tautomer is a stable, amide-like structure. Its conversion to the aromatic dichloro species is an energetically demanding process. The reaction often requires a catalytic amount of a tertiary amine base (like N,N-diethylaniline) or DMF to facilitate the formation of a more reactive Vilsmeier-Haack type intermediate, which is then displaced by chloride.[2]

    • Causality & Solution (Reaction Conditions): Ensure that the phosphorus oxychloride (POCl₃) is fresh and not partially hydrolyzed. The reaction must be performed under strictly anhydrous conditions. A reflux temperature of at least 100-110 °C for 3-5 hours is typically necessary.[3] For stubborn reactions, increasing the temperature or adding a phase-transfer catalyst may improve conversion.

    • Causality & Solution (Workup): The workup is critical for removing excess POCl₃ and acidic byproducts. POCl₃ reacts violently with water. The reaction mixture must be cooled thoroughly before being slowly and carefully quenched by pouring it onto crushed ice. The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate. An incomplete quench or insufficient washing can leave acidic impurities that complicate purification.

ParameterStandard ConditionTroubleshooting ActionRationale
Reagent POCl₃ (10-15 equiv.)Use freshly distilled POCl₃. Add catalytic DMF (0.1 equiv.).Hydrolyzed POCl₃ is less effective. DMF forms a reactive Vilsmeier reagent, accelerating the reaction.[2]
Temperature 100-110 °CIncrease to 120 °C or use a sealed tube for higher temperatures.Provides the necessary activation energy for the second chlorination.
Time 3-5 hoursExtend to 8-12 hours, monitoring by TLC/LC-MS.Ensures the reaction goes to completion, especially if the substrate is poorly soluble.
Workup Quench on iceCool mixture to 0 °C before slowly adding to a large excess of ice/water with vigorous stirring.Controls the highly exothermic hydrolysis of POCl₃, preventing degradation and improving safety.
Step 3: Imidazole Ring Annulation

Problem 3: Low Yield and/or Explosion Hazard during Imidazole Formation.

  • Question: I am attempting to form the imidazole ring from 2,3,7-trichloroquinoxaline using sodium azide, but the yield is poor. I am also concerned about the safety of this step.

  • Answer: The formation of the fused imidazole ring via a nitrene intermediate is an effective but potentially hazardous route that requires stringent safety precautions and optimized reaction conditions.

    • Causality & Solution (Safety First): The intermediate, 2-azido-3,7-dichloroquinoxaline, is a potentially explosive organic azide. ALWAYS handle it behind a blast shield. Do not isolate large quantities of the azide intermediate. It is best to generate and use it in situ or isolate only small, necessary amounts. Avoid using metal spatulas or ground glass joints which can initiate detonation via friction. The subsequent cyclization involves heating, which must be done with extreme care and on a small scale initially.

    • Causality & Solution (Reaction Conditions): The initial nucleophilic aromatic substitution (SNAr) of a chloride with azide is typically performed in a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the azide anion. The reaction may be sluggish; gentle heating (e.g., 50-60 °C) can improve the rate of substitution.[4]

    • Causality & Solution (Cyclization): The conversion of the azide to the fused imidazole occurs via thermal or photochemical decomposition to a highly reactive nitrene, which then undergoes an intramolecular C-H insertion/cyclization. This step often requires higher temperatures (e.g., refluxing in an inert, high-boiling solvent like toluene or xylene). The efficiency of this cyclization can be low due to competing side reactions of the nitrene intermediate. Careful optimization of the temperature and reaction time is crucial.

Frequently Asked Questions (FAQs)

Q1: Can I use a different method to build the imidazole ring that avoids using azides?

A: Yes, several alternative strategies exist for constructing the imidazo[1,5-a]quinoxaline ring system, although they may require different starting materials. One prominent method is the oxidative cyclocondensation of 3-aroylquinoxalin-2(1H)-ones with amines.[5] Another approach involves an unconventional Pictet-Spengler type reaction between a 2-(1H-imidazol-1-yl)aniline derivative and a ketone or aldehyde.[6] While these methods avoid azides, they would require a completely different synthetic route starting from different precursors.

Q2: How should I best purify the final product, this compound?

A: The final product is likely to be a solid with moderate polarity. The primary purification techniques will be column chromatography followed by recrystallization.

  • Column Chromatography: Use silica gel as the stationary phase. A gradient elution system starting with a non-polar solvent system (e.g., 100% hexanes or heptane) and gradually increasing the polarity with ethyl acetate is recommended. (e.g., 0% to 30% Ethyl Acetate in Hexanes).

  • Recrystallization: After chromatography, recrystallization can be used to obtain a highly pure, crystalline product. Good solvent systems to try would be ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. The choice depends on the product's specific solubility profile.

Q3: The chlorine at the 4-position seems more reactive than the one at the 7-position. Is this expected?

A: Yes, this is expected based on the electronic properties of the heterocyclic system. The C4 position is part of the pyrazine-like ring and is adjacent to a nitrogen atom, making it more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) compared to the C7 position on the benzene ring. This differential reactivity can be exploited for selective functionalization if desired.

Q4: My reaction mixture for the chlorination step (Step 2) turned black. Is the reaction salvageable?

A: A dark coloration, especially black or dark brown, during chlorination with POCl₃ often indicates decomposition. This can be caused by excessive temperatures, the presence of moisture, or impurities in the starting material. While some product might be present, the yield will likely be very low, and purification will be extremely difficult. It is often more efficient to discard the run and start again, paying close attention to the purity of the starting material, the quality of the POCl₃, and maintaining strictly anhydrous conditions and controlled temperature.

References

  • Advances in the synthesis of imidazo[1,5-]- and imidazo[1,2-]quinoxalines. (2014). Chemistry of Heterocyclic Compounds, 50(9), 1237-1265. Link

  • Sankara Babu, T. S., et al. (2020). An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity. Rasayan Journal of Chemistry, 13(2), 1037-1041. Link

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Advances, 11(60), 38167-38191. Link

  • Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. (n.d.). ResearchGate. Link

  • Bouanane, Z., et al. (2017). Synthesis of 2,3-dichloroquinoxaline. Revue Roumaine de Chimie, 62(12), 903-906. Link

  • A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. (2025). BenchChem. Link

  • Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. (2022). Beilstein Journal of Organic Chemistry, 18, 1088-1099. Link

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Medicinal Chemistry. Link

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). Molecules, 26(16), 5069. Link

  • Preparation of 2,3-dihydroxy-6-chloroquinoxaline. (n.d.). PrepChem. Link

  • Functionalization of 2,6-Dichloroquinoxaline with Amines and Thiols: Application Notes and Protocols. (2025). BenchChem. Link

  • Scope of Tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the Synthesis of Triazoloquinoxalines, Imidazoloquinoxalines, and Rhenium Complexes Thereof. (2022). Beilstein Archives. Link

Sources

Technical Support Center: Purification of Unstable Chloro-Imidazo[1,2-a]quinoxaline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CIQ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Active Species" Paradox

Welcome to the technical support hub for fused nitrogen heterocycles. You are likely here because your 4-chloroimidazo[1,2-a]quinoxaline intermediate is degrading.

The Core Issue: The C4-chloro substituent in this scaffold is not a standard aryl chloride; it behaves as a vinylogous imidoyl chloride . The fusion of the imidazole and quinoxaline rings creates a highly electron-deficient C4 center. While this makes it an excellent electrophile for subsequent


 reactions (the feature you want), it also makes it hypersensitive to hydrolysis by atmospheric moisture and acidic degradation on silica gel (the bug you are facing).

This guide provides self-validating protocols to isolate this intermediate without converting it into its thermodynamically stable—but synthetically useless—lactam byproduct (4(5H)-one).

Module 1: The "Dry Quench" Protocol (Pre-Purification)

User Issue: "My crude NMR shows the product, but after aqueous workup, I see a new peak at ~10-11 ppm (NH) and loss of the C-Cl signal."

Diagnosis: You are experiencing rapid hydrolysis during the biphasic extraction. The high surface area of the emulsion accelerates water attack on the C4 position.

Standard Operating Procedure (SOP): Anhydrous Isolation

Do not use a standard water/brine wash for highly reactive variants.

  • Reaction Termination:

    • If using

      
      : Remove excess reagent via rotary evaporation under high vacuum at <40°C .
      
    • Azeotropic Drying: Add anhydrous Toluene (2x volume) and re-evaporate. Repeat twice. This physically entrains and removes residual acid/moisture.

  • Basification (The Non-Aqueous Way):

    • Dissolve the residue in anhydrous Dichloromethane (DCM).

    • Add solid, finely powdered Potassium Carbonate (

      
      )  or Sodium Bicarbonate  directly to the organic phase. Stir vigorously for 30 minutes.
      
    • Why? This neutralizes residual acid (

      
      ) without introducing a water phase that permits hydrolysis.
      
  • Filtration:

    • Filter the slurry through a pad of Celite packed with DCM.

    • Concentrate the filtrate to obtain the "stabilized crude."

Module 2: Chromatography Troubleshooting

User Issue: "The compound streaks on the column, or I recover the 'oxo' impurity (lactam) instead of my chloride."

Diagnosis: Silica gel is naturally acidic (


). The basic imidazole nitrogen (

) protonates, adhering to the silica. This local acidification catalyzes the nucleophilic attack of residual water on the C-Cl bond.
Protocol: Triethylamine (TEA) Deactivation

You must mask the silanol groups to prevent acid-catalyzed decomposition.

ParameterStandard SilicaDeactivated Silica (Required)
Mobile Phase Hexane/EtOAcHexane/EtOAc + 1% Triethylamine (TEA)
Column Prep Slurry packPre-flush column with 5% TEA/Hexane, then equilibrate with mobile phase.
Loading DCM solutionSolid load on Celite (avoid dissolving in acidic solvents like

).
Elution Speed Slow/GradientFast Flash . Minimize residence time on the column.
Visualizing the Degradation Pathway

The following diagram illustrates why standard silica fails and how the lactam byproduct forms.

HydrolysisPath Chloro 4-Chloro-imidazo [1,2-a]quinoxaline (Target) Protonated Protonated Intermediate (Stuck on Silica) Chloro->Protonated Acidic Silanol (SiO2-H+) Transition Tetrahedral Intermediate Protonated->Transition + H2O (Atmospheric) Lactam Imidazo[1,2-a] quinoxalin-4(5H)-one (Dead End) Transition->Lactam - HCl (Irreversible)

Figure 1: Mechanism of acid-catalyzed hydrolysis on silica gel surfaces.

Module 3: Crystallization (The Scalable Alternative)

User Issue: "I have >5g of material. Chromatography is too expensive and risky."

Diagnosis: Recrystallization is superior for unstable chlorides as it avoids the high surface area of silica.

Protocol: The "Cold-Crash" Method
  • Dissolution: Dissolve the crude solid in a minimum amount of boiling Acetonitrile (MeCN) or DCM .

    • Note: Avoid alcohols (MeOH/EtOH) as they can undergo nucleophilic substitution to form the ether (alkoxy-derivative).

  • Precipitation:

    • Slowly add an anti-solvent: Cold Diethyl Ether or Hexane .

    • Ratio: Typically 1:3 (Solvent:Anti-solvent).

  • Isolation:

    • Place in a freezer (-20°C) for 2 hours.

    • Filter rapidly under a blanket of Argon.

    • Wash with cold Hexane.

Module 4: Decision Logic & Workflow

Use this logic tree to determine the safest purification route for your specific batch.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid/Precipitate StateCheck->Solid Oil Oil/Gum StateCheck->Oil Recryst Recrystallization (MeCN/Ether) Solid->Recryst TLC_Check Check TLC (Run w/ 1% TEA) Oil->TLC_Check Clean Clean Spots? TLC_Check->Clean High Rf diff Dirty Complex Mixture? TLC_Check->Dirty Streaking/Close Rf Flash Flash Chromatography (Neutralized Silica) Clean->Flash Alumina Neutral Alumina Column Dirty->Alumina

Figure 2: Decision matrix for selecting the purification method based on physical state and purity.

FAQ: Quick Troubleshooting

Q: Can I store the chloro-intermediate overnight? A: Only if strictly necessary. Store it under Argon at -20°C. If stored in solution, use anhydrous Benzene or Toluene (stabilized). Do not store in DCM or Chloroform for long periods as they can become acidic over time.

Q: Why does my product turn yellow/orange on the column? A: This indicates the formation of the N-oxide or protonation of the imidazole ring. Immediately flush the column with a more polar solvent containing 2% TEA to recover the free base.

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is often safer for this scaffold than silica because it lacks the acidic protons that catalyze hydrolysis. However, resolution may be lower.

References

  • Deleuze-Masquéfa, C., et al. (2004).[1] "Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors." Bioorganic & Medicinal Chemistry, 12(5), 1129-1139.[1]

    • Context: Establishes the synthesis and handling of the imidazo[1,2-a]quinoxaline scaffold.
  • Bakherad, M., Keivanloo, A., & Samangooei, S. (2012).[2] "Synthesis of 1-Aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines Catalyzed by PdCl2 in Water." Tetrahedron Letters, 53(18).

    • Context: Highlights the reactivity of the 4-chloro position and conditions for substitution vs. hydrolysis.
  • University of Rochester, Department of Chemistry. "Tips for Flash Column Chromatography: Acid Sensitive Compounds."

    • Context: Authoritative general protocol for neutralizing silica gel with Triethylamine.
  • BenchChem. "Overcoming Challenges in the Purification of Heterocyclic Compounds."

    • Context: General troubleshooting for basic nitrogen heterocycles streaking on silica.

Sources

Controlling regioselectivity in 4,7-Dichloroimidazo[1,5-a]quinoxaline substitution

[1]

Subject: Controlling Regioselectivity (C4 vs. C7) Ticket Priority: High (Synthesis Optimization) Applicable Scaffolds: Imidazo[1,5-a]quinoxalines, Nitrogen-Fused Heterocycles.[1]

The Reactivity Landscape: Mechanism of Action

Before attempting synthesis, it is critical to understand the electronic disparity between the C4 and C7 positions.[1] This molecule is not symmetric; its two chlorine atoms possess vastly different reactivities.

The Electrophilicity Gap
  • Position C4 (Imidoyl Chloride-like): The carbon at position 4 is adjacent to the bridgehead nitrogen (N5). It is highly electron-deficient due to the electron-withdrawing nature of the pyrazine ring and the imine functionality. It reacts readily via Nucleophilic Aromatic Substitution (

    
    ) .
    
  • Position C7 (Aryl Chloride): The carbon at position 7 is located on the fused benzene ring. It behaves like a standard deactivated aryl chloride. It is inert to mild

    
     conditions and typically requires Transition Metal Catalysis (e.g., Palladium)  for substitution.[1]
    
Decision Matrix: Reaction Pathway

Use the following logic to determine your synthetic order of operations.

ReactivityLogicStartStart: 4,7-DichloroScaffoldC4_FirstPath A: C4 Sub. First(Recommended)Start->C4_FirstStandardC7_FirstPath B: C7 Sub. First(High Risk)Start->C7_FirstSpecific NeedGoalTarget MoleculeSNArStep 1: SNAr(Mild Base, RT)C4_First->SNArRiskRisk: Hydrolysis of C4or C4-Pd Oxidative AdditionC7_First->RiskPdCatStep 2: Pd-Coupling(Suzuki/Buchwald)SNAr->PdCatPdCat->GoalRisk->GoalRequires Optimization

Figure 1: Strategic workflow for sequential substitution. Path A is the self-validating route for 90% of targets.[1]

Validated Protocols & Troubleshooting

Protocol A: Selective Substitution at C4 ( )

Objective: Install a nucleophile (amine, alkoxide, thiol) at C4 without touching C7.[1]

  • Reagents: 1.1 eq Nucleophile (e.g., Morpholine, Benzylamine), 1.5 eq DIPEA or

    
    .[1]
    
  • Solvent: DMF, THF, or Acetonitrile.[1]

  • Conditions: Room Temperature (RT) to 60°C.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Formation of "4-Oxo" (Lactam) impurity Hydrolysis of C4-Cl due to wet solvent or hydroxide ions.[1]CRITICAL: Use anhydrous solvents. Avoid hydroxide bases (NaOH/KOH).[1] The C4 position is extremely sensitive to moisture under basic conditions [1].
No Reaction at C4 Nucleophile is too bulky or weak.Increase temperature to 80°C. If nucleophile is an aniline, add a catalytic amount of NaI to form the more reactive C4-I species in situ.[1]
Double Substitution (C4 & C7) Reaction temperature too high (>100°C) or excess strong nucleophile (e.g., thiolate).[1]Maintain Temp < 60°C. C7 requires activation; it rarely reacts via

unless forced with strong nucleophiles like NaSMe.
Protocol B: Substitution at C7 (Palladium Catalysis)

Objective: Cross-coupling at C7 (Suzuki, Buchwald-Hartwig) after C4 functionalization.[1]

  • Reagents: Boronic acid/ester, Pd catalyst (e.g.,

    
    , 
    
    
    ), Base (
    
    
    ).[1]
  • Solvent: Dioxane/Water (4:1) or Toluene (anhydrous).[1]

  • Conditions: 90°C - 110°C, Inert Atmosphere (

    
    /Ar).[1]
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Stalled Reaction (Low Conversion) Catalyst poisoning by the imidazole nitrogens.[1]Switch to a precatalyst system like XPhos Pd G2 or increase catalyst loading to 5-10 mol%.[1] The fused imidazole can act as a ligand, sequestering Pd [2].[1]
Dehalogenation (C7-H formation)

-hydride elimination or solvent effects.[1]
Avoid secondary alcohol solvents (isopropanol).[1] Use Toluene or DMF.
C4-Interference Attempting C7 coupling while C4-Cl is still present.Stop. C4-Cl will likely react with the Pd catalyst faster than C7-Cl due to oxidative addition rates on electron-deficient heterocycles.[1] Always substitute C4 first.

Frequently Asked Questions (FAQ)

Q1: Can I perform the Suzuki coupling at C7 before substituting C4? A: This is highly discouraged. The C4-Cl bond is chemically labile.[1]

  • Competition: Palladium undergoes oxidative addition into electron-deficient heteroaryl chlorides (C4) very rapidly.[1] You will likely get a mixture of C4-coupled, C7-coupled, and bis-coupled products.[1]

  • Hydrolysis: Suzuki conditions usually require aqueous base. This will hydrolyze the C4-Cl to the C4-OH (lactam) almost instantly at 90°C [3].[1] Workaround: If you must do C7 first, use anhydrous conditions (e.g., Stille coupling or Suzuki with CsF in dry toluene) and a bulky ligand to try and differentiate the positions, but yield will be compromised.[1]

Q2: How do I distinguish between the C4 and C7 substituted products by NMR? A:

  • C4 Substitution: Look for the loss of the characteristic C4-Cl influence. If you substitute with an amine, you will see the NH/CH signals of the amine.[1] Crucially, the C1-H (imidazole proton) often shifts significantly due to the change in electronics on the pyrazine ring.[1]

  • C7 Substitution: The splitting pattern of the benzo-ring protons (H6, H8, H9) will change.[1] Use NOESY to confirm: The substituent at C4 will show NOE correlations to the imidazole H3/H1 or the bridgehead, whereas C7 substituents will correlate with H6/H8.[1]

Q3: Why is my C4-amine product turning into the lactam (oxo-derivative) during purification? A: Imidazo[1,5-a]quinoxalines substituted with electron-withdrawing amines can be sensitive to acidic hydrolysis.[1] Avoid using strong acids (HCl) during workup.[1] Use neutral alumina or silica with 1% Triethylamine for column chromatography to prevent on-column hydrolysis.[1]

Summary of Regioselectivity Rules

VariableConditionResult
Nucleophile (Amine/OR) Mild Base, RTExclusive C4 Substitution (

)
Nucleophile (Thiol) Strong Base, HeatC4 First , potential C7 minor if excess used
Pd-Catalyst C4-Cl presentMixture (C4/C7 competition)
Pd-Catalyst C4-Amino presentExclusive C7 Coupling
Reference Workflow Visualization

WorkflowStartThis compoundStep1Step 1: Nucleophilic Substitution(R-NH2, K2CO3, DMF, RT)Start->Step1 High SelectivitySideRxnSide Reaction:Hydrolysis to 4-Oxo (Lactam)Start->SideRxn Aqueous Base/HeatIntermediate4-Amino-7-chloro-intermediateStep1->IntermediateStep2Step 2: Suzuki Coupling(Ar-B(OH)2, Pd(dppf)Cl2, Cs2CO3, 100°C)Intermediate->Step2Final4,7-Disubstituted ProductStep2->Final

Figure 2: The "Golden Path" for high-yield synthesis.[1]

References

  • Guillon, J., et al. (2004).[1] Synthesis of Imidazo[1,5-a]quinoxaline derivatives. Journal of Heterocyclic Chemistry. This work establishes the foundational reactivity of the imidazo[1,5-a]quinoxaline scaffold, highlighting the lability of the C4 position.[1]

  • Kalinin, A. A., et al. (2013).[1] Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives. European Journal of Medicinal Chemistry. Discusses the functionalization of the scaffold and the stability of various derivatives under physiological conditions.

  • Deleuze-Masquefa, C., et al. (2004).[1][2] Design and synthesis of novel imidazo[1,2-a]quinoxalines. Bioorganic & Medicinal Chemistry. While focusing on the 1,2-a isomer, this paper provides critical comparative data on the reactivity of the chloro-substituents in fused quinoxaline systems.[1]

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation Pattern of Dichloroimidazo[1,2-a]quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of dichloroimidazo[1,2-a]quinoxalines. It is designed for researchers synthesizing these scaffolds for antitumor or antiviral applications (e.g., Imiquimod analogs, EAPB series) and requires precise structural elucidation.

Executive Summary & Comparison Overview

Dichloroimidazo[1,2-a]quinoxalines are critical heterocyclic intermediates and pharmacophores in drug discovery, particularly for their potential as immunomodulators and anticancer agents (e.g., related to the EAPB0503 series).

The mass spectral analysis of these compounds is distinct due to the interplay between the stable tricyclic aromatic core and the labile halogen substituents. Unlike their non-chlorinated analogs, dichloro-derivatives exhibit a diagnostic isotope signature and specific radical cleavage pathways that serve as primary confirmation tools during synthesis.

Comparative Performance Matrix: MS Identification Strategies
FeatureDichloroimidazo[1,2-a]quinoxaline Monochloro Analog Non-Chlorinated (Parent)
Isotope Pattern (M+) 9:6:1 (Distinct Triplet)3:1 (Doublet)100% (Singlet)
Primary Fragmentation Radical loss of Cl• (

)
Radical loss of Cl•Loss of HCN / Nitrile
Ionization Stability High (Aromatic stabilization)HighModerate
Key Diagnostic Ion

and



differentiation Utility Confirms di-substitutionConfirms mono-substitutionConfirms scaffold only

Instrumentation & Experimental Protocol

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. This protocol ensures the generation of reproducible, library-quality spectra.

Step-by-Step Acquisition Workflow
  • Sample Preparation:

    • Dissolve 0.1 mg of the dichloroimidazoquinoxaline derivative in 1 mL of HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).

    • Critical: If using Electrospray Ionization (ESI), add 0.1% Formic Acid to promote protonation (

      
      ). For Electron Impact (EI), use neat solvent.
      
  • Ionization Source Configuration:

    • ESI (Positive Mode): Capillary voltage: 3.5 kV; Cone voltage: 30 V (low fragmentation) to 60 V (in-source fragmentation).

    • EI (70 eV): Standard hard ionization for structural fingerprinting. Source temp: 230°C.

  • Data Acquisition:

    • Full Scan: Range m/z 50–500 to capture the molecular ion cluster and low-mass aromatic fragments.

    • MS/MS (CID): Select the

      
       monoisotopic peak as the precursor. Apply collision energy (CE) ramp (10–50 eV) to observe sequential chlorine loss.
      

Fragmentation Mechanics & Pathway Analysis

The fragmentation of dichloroimidazo[1,2-a]quinoxalines follows a logic dictated by the stability of the aromatic system versus the weakness of the C-Cl bond.

The Molecular Ion Cluster (The "Fingerprint")

Before fragmentation occurs, the molecular ion (


 in EI or 

in ESI) provides the first confirmation of identity.
  • Observation: A distinct triplet cluster at m/z M, M+2, and M+4.

  • Mechanism: Natural abundance of

    
     (75.8%) and 
    
    
    
    (24.2%).
  • Diagnostic Rule: Relative intensities of 100 : 65 : 10 confirm the presence of exactly two chlorine atoms.

Primary Pathway: Sequential Dechlorination

Unlike alkyl halides which lose HCl, aromatic chlorides typically undergo radical cleavage of the chlorine atom.

  • Step 1 ($[M-Cl]^+ $): Homolytic cleavage of the weakest C-Cl bond. This yields a radical cation (EI) or even-electron cation (ESI) stabilized by the quinoxaline resonance.

  • Step 2 ($[M-2Cl]^+ $): Loss of the second chlorine atom. This is often less intense than the first loss unless high collision energy is applied.

Secondary Pathway: Scaffold Degradation

Once the halogens are ejected, the imidazo[1,2-a]quinoxaline core degrades via ring opening.

  • Imidazole Ring Cleavage: The imidazole moiety typically ejects HCN (27 Da) or a nitrile fragment (R-CN).

  • Pyrazine Ring Contraction: The quinoxaline portion may lose HCN or C2H2 fragments, leading to smaller fused aromatic ions (e.g., benzimidazole-like cations).

Visualizing the Fragmentation Logic

FragmentationPathway M Molecular Ion Cluster [M]+ / [M+H]+ (Isotope Pattern 9:6:1) Frag1 Fragment [M-Cl]+ (Loss of Cl radical) M->Frag1 - Cl• (35/37 Da) Frag2 Fragment [M-2Cl]+ (Loss of second Cl) Frag1->Frag2 - Cl• RingOpen Ring Cleavage Products (Loss of HCN / Nitriles) Frag1->RingOpen Direct Ring Break (High Energy) Core Imidazo[1,2-a]quinoxaline Core (Dehalogenated) Frag2->Core Rearrangement Core->RingOpen - HCN (27 Da)

Caption: Figure 1. Sequential fragmentation pathway of dichloroimidazo[1,2-a]quinoxalines, highlighting the characteristic stepwise dechlorination followed by scaffold degradation.

Detailed Data Analysis & Interpretation

The following table summarizes the expected m/z transitions for a hypothetical Dichloroimidazo[1,2-a]quinoxaline (Parent Mass approx. 237 Da for C10H5Cl2N3).

Ion IdentityApprox. m/z (EI)Relative IntensityStructural Significance
Molecular Ion (

)
237 / 239 / 241 High Confirms MW and Cl2 substitution pattern (9:6:1).

202 / 204 Medium Loss of first Cl. Retains one Cl (3:1 isotope pattern).

167 Low/Medium Fully dehalogenated core. Confirms the scaffold.

175 Low Simultaneous ring opening and halogen loss.
Benzimidazole Cation 118 Variable Diagnostic for the benzene ring + imidazole remnant.
Differentiation of Isomers

A common challenge is distinguishing regioisomers (e.g., 7,8-dichloro vs. 6,7-dichloro).

  • Standard MS: Often identical. Both show M+ and [M-Cl]+.

  • MS/MS (CID): The intensity ratio of the

    
     peak can vary. Steric hindrance (e.g., a Cl adjacent to the bridgehead nitrogen) may accelerate chlorine loss compared to a distal Cl.
    
  • Recommendation: If MS spectra are identical, couple MS with NMR or LC retention time analysis, as dipole moments will differ, affecting column interaction.

References

  • Dassouki, Z. et al. (2022).[1] EAPB0503, an Imidazoquinoxaline Derivative Modulates SENP3/ARF Mediated SUMOylation.[1][2]

  • Moarbess, G. et al. (2008). Synthesis and in vitro antiproliferative activity of new imidazo[1,2-a]quinoxaline derivatives.

  • Deleuze-Masquéfa, C. et al. (2004). Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity.

  • NIST Mass Spectrometry Data Center. (2023). Quinoxaline Mass Spectrum (Electron Ionization).

  • Gross, J. H. (2017).[3] Mass Spectrometry: A Textbook. (General reference for Cl isotope patterns and heterocyclic fragmentation).

Sources

Introduction: The Analytical Challenge of 4,7-Dichloroimidazo[1,5-a]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to HPLC Method Development and Validation for Purity Assessment of 4,7-Dichloroimidazo[1,5-a]quinoxaline

This guide provides a comprehensive, data-driven comparison and detailed protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into methodical and scientifically sound HPLC method development.

This compound is a heterocyclic compound characterized by its fused ring system and halogen substituents. From an analytical perspective, this structure presents specific challenges. The planar, aromatic nature suggests strong retention on hydrophobic stationary phases, while the nitrogen atoms introduce potential for peak tailing due to interactions with residual silanols on silica-based columns. The primary goal is to develop a stability-indicating method capable of separating the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products, as mandated by regulatory bodies.[1][2][3]

This guide will walk through the logical, systematic process of method development, from initial screening to final validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[4][5][6][7]

The Strategic Workflow of HPLC Method Development

A successful HPLC method is not developed by chance but through a structured, multi-stage process. The objective is to find the optimal balance between resolution, analysis time, sensitivity, and robustness. Our approach is visualized in the workflow below.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV Spectra) B Initial Method Scouting (Column & Mobile Phase Screening) A->B Define Starting Conditions C Fine-Tuning Parameters (Gradient, Flow Rate, Temp.) B->C Select Best Candidates D Forced Degradation Study (Stress Testing) C->D Establish Tentative Method E Peak Purity Analysis (PDA Detector) D->E Generate Degradants F Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) E->F Confirm Specificity G Final Method Implementation (QC & Stability) F->G Deploy Validated Method Forced_Degradation_Paths cluster_stress Stress Conditions cluster_degradants Degradation Products API 4,7-Dichloroimidazo [1,5-a]quinoxaline (API) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B) API->Photo D1 Degradant 1 Acid->D1 Forms D2 Degradant 2 Base->D2 Forms D3 Degradant 3 Oxidation->D3 Forms

Sources

Structural Profiling & Comparative Analysis of 4,7-Dichloroimidazo[1,5-a]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 4,7-Dichloroimidazo[1,5-a]quinoxaline Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Crystallographers

Executive Summary: The Halogenated Scaffold

In the development of high-affinity ligands for the GABA-A receptor and potential antitumor agents, the imidazo[1,5-a]quinoxaline scaffold is a privileged structure. This guide focuses on the 4,7-dichloro derivative , a critical intermediate and active pharmacophore.

Unlike simple analogs, the 4,7-dichloro substitution presents a unique crystallographic challenge and opportunity: it contains two distinct halogen environments—the labile 4-chloro (imidoyl chloride, susceptible to nucleophilic attack) and the stable 7-chloro (aryl chloride).

This guide compares the structural performance of this compound against its 4-oxo precursor and monochloro analogs , providing a protocol for elucidating how dual-halogenation directs crystal packing, solubility, and solid-state stability.

Comparative Analysis: 4,7-Dichloro vs. Alternatives

The following table contrasts the 4,7-dichloro derivative with its primary structural comparators. The "Performance" metric here refers to solid-state stability and utility in Structure-Activity Relationship (SAR) studies.

FeatureThis compound 4-Chloroimidazo[1,5-a]quinoxaline Imidazo[1,5-a]quinoxalin-4-one
Crystal Packing Force Dual Halogen Bonding: Type II (Cl···N) and Type I (Cl···Cl) interactions dominate.Weak: Driven by

-stacking; lacks the secondary anchor point at C7.
H-Bonding: Strong N-H···O dimers (Lactam form) dominate packing.
Lattice Energy Moderate: Halogen bonds are directional but weaker than H-bonds. Lower melting point than oxo-form.Low: Often exhibits polymorphism due to lack of strong directional anchors.High: Very stable crystal lattice due to intermolecular H-bonds.
Solubility (org.) High: Lipophilic surface area increased by two Cl atoms.Moderate: Soluble in DCM/CHCl3.Low: Poor solubility in non-polar solvents due to polarity.
Reactivity Status Bifunctional: C4 is electrophilic; C7 is a metabolic blocker.Monofunctional: C4 is electrophilic.Inert: Requires activation (e.g., with POCl3) to react.
Key Structural Insight: The "Halogen Switch"

In the 4-oxo precursor, the crystal structure is dictated by amide dimers . Upon conversion to the 4,7-dichloro derivative, the H-bond donor/acceptor motif is deleted. The structure must reorganize around halogen bonding .

  • The 4-Cl typically seeks the N5 or N2 nitrogen of a neighboring molecule (Cl···N interaction).

  • The 7-Cl often engages in Cl···Cl or Cl···

    
     interactions, stabilizing the stacking of the planar core.
    

Experimental Protocol: Synthesis to Structure

Self-Validating Workflow for High-Quality Single Crystals

Phase 1: Synthesis & Purification

Objective: Isolate high-purity (>99%) material to prevent defect-induced twinning.

  • Chlorination: Reflux 7-chloroimidazo[1,5-a]quinoxalin-4(5H)-one in POCl

    
      (Phosphorus oxychloride) for 3 hours.
    
    • Causality: POCl

      
       acts as both solvent and reagent, converting the stable lactam carbonyl into the reactive imidoyl chloride.
      
  • Quenching: Pour reaction mixture onto crushed ice/NH

    
    OH.
    
    • Critical Step: Maintain pH > 8 to prevent hydrolysis of the labile 4-Cl bond back to the oxo-form.

  • Extraction: Extract with Dichloromethane (DCM). Dry over MgSO

    
    .
    
  • Flash Chromatography: Elute with Hexane:EtOAc (8:2).

    • Validation: TLC must show a single spot (

      
      ). 1H-NMR must confirm loss of the N-H signal (~11 ppm) and downfield shift of H1/H3 protons.
      
Phase 2: Crystallization (Vapor Diffusion)

Method: Vapor diffusion is superior to evaporation for this compound to avoid rapid precipitation of the labile chloride.

  • Inner Vial: Dissolve 20 mg of 4,7-dichloro compound in 1.5 mL CHCl

    
      (Good solvent).
    
  • Outer Vial: Add 4 mL n-Hexane (Anti-solvent).

  • Equilibration: Seal and store at 4°C in the dark.

    • Mechanism:[1][2] Hexane slowly diffuses into the chloroform, gradually increasing supersaturation and promoting the growth of block-like, diffraction-quality crystals over 48–72 hours.

Structural Determination Workflow

The following diagram illustrates the decision logic for solving the structure, specifically addressing the "Pseudo-symmetry" often introduced by planar heterocyclic stacks.

CrystalWorkflow Sample Crystal Selection (0.2 x 0.2 x 0.1 mm) Mount Mount on Goniometer (Low Temp: 100K) Sample->Mount Cryoprotectant Collect Data Collection (Mo Ku03b1 or Cu Ku03b1) Mount->Collect Full Sphere Solve Structure Solution (SHELXT / Intrinsic Phasing) Collect->Solve hkl file Refine Refinement (SHELXL) Solve->Refine Initial Model Check Check for Disorder (4-Cl Rotational Disorder?) Refine->Check High Residuals? Final Final CIF (R1 < 5%) Refine->Final Convergence Check->Refine Apply Restraints (DFIX)

Caption: Workflow for SC-XRD analysis. Note the critical check for disorder at the reactive 4-Cl position.

Data Interpretation Guide

When analyzing your solved structure, verify these specific geometric parameters to confirm the identity and quality of the 4,7-dichloro derivative.

A. Bond Length Validation
BondExpected Length (

)
Structural Significance
C4–Cl 1.72 – 1.74 Typical for imidoyl chloride. Significantly shorter than alkyl C-Cl (1.79

).
C7–Cl 1.74 – 1.76 Typical aryl chloride.
C4–N5 1.29 – 1.31 Double bond character (C=N). Confirms "imidoyl" state (not amide).
C9a–N5 1.38 – 1.40 Single bond character.
B. Intermolecular Interaction Checklist

Use software like Mercury or Olex2 to visualize:

  • 
    -
    
    
    
    Stacking:
    Measure the centroid-to-centroid distance between the pyrazine rings.
    • Target: 3.5 – 3.8

      
       (Slipped stack).
      
  • Halogen Bonding: Measure angle

    
     (C–Cl···N).
    
    • Target:

      
      . If distance < sum of van der Waals radii (3.27 
      
      
      
      ), it is a structure-directing halogen bond.

References

  • Structure-Activity Relationship of Imidazo[1,5-a]quinoxalines: BenchChem Technical Guide. (2025).[1][3][4][5] "The Structure-Activity Relationship of Imidazo[1,5-a]quinoxalin-4(5H)-one Analogs."

  • Halogen Bonding in Quinoxalines: CrystEngComm. (2021).[4][6] "Isostructurality of Quinoxaline Crystal Phases: The Interplay of Weak Hydrogen Bonds and Halogen Bonding."

  • Synthesis of Imidazo[1,5-a]quinoxalines: European Journal of Medicinal Chemistry. (2013).[7] "Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives."

  • Crystallographic Methods: Sheldrick, G. M.[8] (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dichloroimidazo[1,5-a]quinoxaline
Reactant of Route 2
Reactant of Route 2
4,7-Dichloroimidazo[1,5-a]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.